An In-depth Technical Guide to 2-Methyl-3-nitrophenol (CAS: 5460-31-1)
An In-depth Technical Guide to 2-Methyl-3-nitrophenol (CAS: 5460-31-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrophenol, with the Chemical Abstracts Service (CAS) registry number 5460-31-1, is an aromatic organic compound. Structurally, it is a derivative of phenol (B47542) with a methyl group at the second position and a nitro group at the third position of the benzene (B151609) ring. This substitution pattern imparts specific chemical and physical properties that make it a subject of interest in various chemical and potentially biological research areas. While its direct applications in drug development are not extensively documented, the broader class of nitrophenols has been investigated for various biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential, albeit largely unexplored, biological relevance of 2-Methyl-3-nitrophenol.
Physicochemical Properties
The fundamental physicochemical properties of 2-Methyl-3-nitrophenol are summarized in the table below, providing a quick reference for laboratory and research settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | 146-148 °C | |
| Boiling Point | 269.5 ± 28.0 °C at 760 mmHg | |
| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | |
| pKa | 9.11 ± 0.25 (Predicted) | |
| CAS Number | 5460-31-1 | |
| InChI | 1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3 | |
| SMILES | Cc1c(O)cccc1--INVALID-LINK--[O-] |
Synthesis
A common method for the synthesis of 2-Methyl-3-nitrophenol involves the diazotization of a substituted aniline (B41778) followed by hydrolysis. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from p-Toluidine (B81030)
This protocol describes the synthesis of a nitrophenol from p-toluidine, which through a series of reactions including diazotization and nitration can yield various isomers. The synthesis of the specific 2-Methyl-3-nitrophenol isomer requires careful control of reaction conditions.
Materials:
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p-Toluidine (75 g)
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Water (380 mL)
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Nitric acid (d=1.33 g/mL, 93 g)
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Sodium nitrite (B80452) (49 g)
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Ice
Procedure:
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Dissolve 75 g of p-toluidine in 380 mL of water and 93 g of nitric acid by gentle warming.
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Cool the solution to below 0 °C. Crystallization may occur but does not impede the reaction.
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Diazotize the cooled solution by adding a solution of 49 g of sodium nitrite in 100 mL of water. Maintain the temperature below 10 °C throughout the addition.
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Allow the reaction mixture to stand at a low temperature for two hours.
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Transfer approximately 100 mL of the diazo-solution to a 1-liter flask equipped with a reflux condenser.
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Slowly heat the solution to boiling. A vigorous reaction will occur.
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Once the initial reaction subsides, slowly add the remainder of the diazo-solution using a dropping funnel while maintaining boiling.
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After the addition is complete, continue boiling for a few more minutes.
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Distill the product with steam. 2-Methyl-3-nitrophenol will co-distill and solidify in the receiver as a yellow crystalline mass.
Yield: 60-70%
Caption: Synthesis workflow for 2-Methyl-3-nitrophenol.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Methyl-3-nitrophenol. The following tables summarize the available spectroscopic information.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.35 | Singlet | -OH |
| 7.32 | Doublet of doublets | Aromatic C-H |
| 7.24 | Triplet | Aromatic C-H |
| 7.15 | Doublet of doublets | Aromatic C-H |
| 2.25 | Singlet | -CH₃ |
Solvent: DMSO-d₆
Table 2: Other Spectroscopic Data
| Technique | Data Availability |
| ¹³C NMR | Limited data available in public databases. |
| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. Characteristic peaks for -OH, aromatic C-H, C=C, and -NO₂ stretching are expected. |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available in the NIST Chemistry WebBook. |
Reactivity and Potential Applications
The reactivity of 2-Methyl-3-nitrophenol is dictated by the interplay of the hydroxyl, methyl, and nitro functional groups on the aromatic ring. The nitro group is strongly electron-withdrawing, which can influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic substitution. Conversely, the hydroxyl and methyl groups are electron-donating, affecting the regioselectivity of electrophilic aromatic substitution.
While specific applications in drug development for 2-Methyl-3-nitrophenol are not well-documented, the general class of nitrophenols has been explored for a range of biological activities. These compounds can act as intermediates in the synthesis of more complex molecules with potential therapeutic value, such as dyes and agrochemicals. For instance, nitrophenols are utilized as standards in environmental chemistry for monitoring pollutants.
Biological Activity and Toxicological Profile
It is important to note that there is a significant lack of specific biological activity data for the 2-Methyl-3-nitrophenol isomer in the public domain. However, the biological activities of nitrophenols, in general, are of interest to researchers.
The nitroaromatic structure is a known pharmacophore and toxicophore. The biological activity of nitro compounds is often attributed to the redox properties of the nitro group, which can undergo enzymatic reduction in biological systems. This can lead to the generation of reactive nitrogen species, which may have antimicrobial or cytotoxic effects. For example, some nitro-containing compounds exhibit antibacterial and antifungal properties.
Conversely, the toxicity of nitrophenols is a concern. They can be irritating to the skin and eyes and are considered harmful if inhaled or ingested. The toxicity of nitrophenols is related to their ability to uncouple oxidative phosphorylation.
Hypothetical Metabolic Pathway
Based on the known microbial degradation pathways of other nitrophenols, a hypothetical metabolic pathway for 2-Methyl-3-nitrophenol can be proposed. This pathway would likely involve initial oxidation and subsequent ring cleavage. It is crucial to emphasize that the following diagram represents a hypothetical pathway and has not been experimentally verified for 2-Methyl-3-nitrophenol.
Caption: Hypothetical metabolic pathway of 2-Methyl-3-nitrophenol.
Conclusion
2-Methyl-3-nitrophenol is a well-characterized organic compound with established physicochemical properties and a defined synthetic route. While its direct role in drug development remains largely unexplored, its chemical structure, as a member of the nitrophenol class, suggests potential for biological activity that warrants further investigation. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and potential biological properties of this compound. Future research should focus on elucidating its biological mechanism of action and exploring its potential as a lead compound or intermediate in the development of new therapeutic agents.
